For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tris(2-cyanoethyl)phosphine (TCEP)
Tris(2-cyanoethyl)phosphine, commonly abbreviated as TCEP, is a versatile organophosphorus compound with significant applications in biochemistry, proteomics, and molecular biology.[1] It is a powerful reducing agent, particularly valued for its ability to cleave disulfide bonds in proteins and peptides.[1] This guide provides a comprehensive overview of TCEP's chemical properties, its mechanism of action, and detailed protocols for its use in experimental settings.
Core Chemical Properties
TCEP is an odorless, crystalline white solid.[2] It is more stable and effective than other common reducing agents like dithiothreitol (B142953) (DTT), especially over a wider pH range.[3] Unlike thiol-containing reducing agents, TCEP is an irreversible reducing agent and is more resistant to air oxidation.[4][5]
| Property | Value | Source |
| Molecular Formula | C9H12N3P | [6] |
| Molecular Weight | 193.19 g/mol | [6] |
| CAS Number | 4023-53-4 | [6] |
| Appearance | White to pale yellow solid/crystal | [2][7] |
| IUPAC Name | 3-[bis(2-cyanoethyl)phosphanyl]propanenitrile | [6] |
| Solubility | Soluble in DMSO and DMF; Insoluble in water. The hydrochloride salt (TCEP-HCl) is soluble in water. | [8] |
| Stability | Stable in aqueous, acidic, and basic solutions.[3] Stable in a pH range of 5 to 9.[7][9] Light sensitive.[1] |
Mechanism of Disulfide Bond Reduction
The primary application of TCEP in biochemical research is the reduction of disulfide bonds. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[10] The phosphorus atom of TCEP acts as a potent nucleophile, attacking one of the sulfur atoms in the disulfide bond.[10] This leads to the formation of a transient phosphonium (B103445) thiolate intermediate, which is then hydrolyzed by water.[10] The final products are two free thiol groups and the highly stable TCEP oxide.[10] The formation of this stable oxide makes the reaction essentially irreversible.[10]
Applications in Research and Drug Development
TCEP's unique properties make it a valuable tool in various scientific applications:
-
Proteomics and Protein Biochemistry: TCEP is widely used to reduce disulfide bonds in proteins prior to polyacrylamide gel electrophoresis (PAGE), mass spectrometry, and other analytical techniques.[5] Its stability and lack of interference in certain UV ranges are advantageous over DTT.[5]
-
Cysteine Labeling: It is particularly useful when labeling cysteine residues with maleimides, as it does not react with the maleimide (B117702) label as readily as thiol-based reducing agents.[5]
-
Organic Synthesis: TCEP serves as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry to form complexes with transition metals.[7]
-
Biomedical Research: Some copper(I) complexes synthesized using TCEP have shown antitumor activity.[11] TCEP has also been noted to have anti-inflammatory properties by inhibiting neutrophil migration.[7][9]
Experimental Protocols
Preparation of 0.5 M TCEP Stock Solution
This protocol outlines the preparation of a TCEP stock solution, which can be diluted to working concentrations as needed.[1]
Materials:
-
TCEP-HCl (e.g., GoldBio Catalog # TCEP)
-
Cold molecular biology grade water
-
10 N NaOH or 10 N KOH
-
Freezer tubes
-
Aluminum foil
Procedure:
-
Weigh out 5.73 g of TCEP-HCl.
-
Dissolve the TCEP-HCl in 35 ml of cold molecular biology grade water. The resulting solution will be acidic (approx. pH 2.5).
-
Adjust the pH of the solution to 7.0 using 10 N NaOH or 10 N KOH.
-
Bring the final volume of the solution to 40 ml with molecular biology grade water.
-
Aliquot the solution into 1 ml freezer tubes.
-
Cover the tubes with aluminum foil as TCEP is light-sensitive.[1]
-
Store at -20°C. The stock solution is stable for up to 3 months.[1]
Reduction of Protein Disulfide Bonds
This protocol provides a standard procedure for reducing disulfide bonds in protein samples, a common step in proteomics workflows.[10]
References
- 1. goldbio.com [goldbio.com]
- 2. TRIS(2-CYANOETHYL)PHOSPHINE, CasNo.4023-53-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCEP - Wikipedia [en.wikipedia.org]
- 6. Tris(2-cyanoethyl)phosphine | C9H12N3P | CID 77639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 4023-53-4: Tris(2-cyanoethyl)phosphine | CymitQuimica [cymitquimica.com]
- 8. TRIS(2-CYANOETHYL)PHOSPHINE | 4023-53-4 [chemicalbook.com]
- 9. Tris(2-cyanoethyl)phosphine | 4023-53-4 | EAA02353 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
